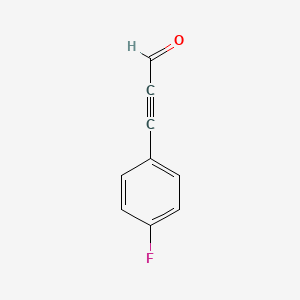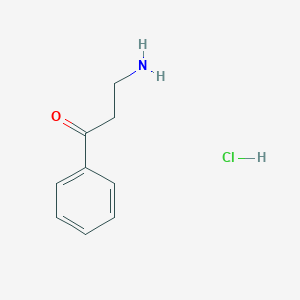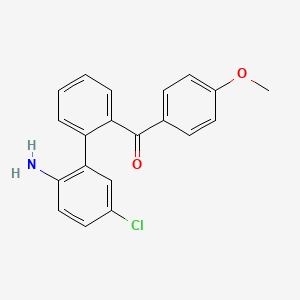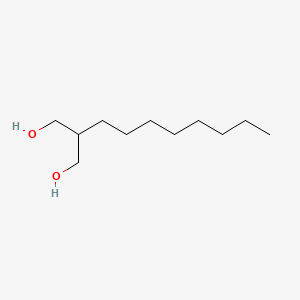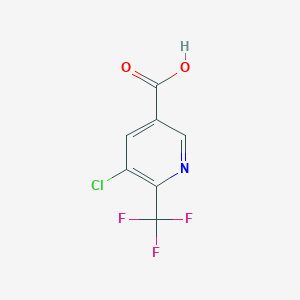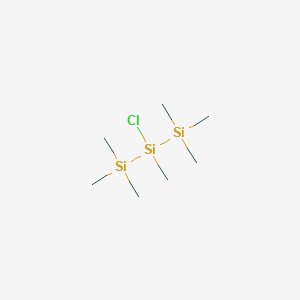
Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-
Vue d'ensemble
Description
Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- is an organosilicon compound with the molecular formula C9H27ClSi4. It is a derivative of trisilane, where one of the hydrogen atoms is replaced by a chlorine atom, and the remaining hydrogen atoms are replaced by methyl groups. This compound is known for its use in various chemical reactions and its role as a precursor in the synthesis of other organosilicon compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- can be synthesized through the chlorination of trisilane derivatives. One common method involves the reaction of trisilane with chlorine gas under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- involves the use of large-scale reactors where trisilane is exposed to chlorine gas. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Reduction Reactions: This compound can be reduced to form trisilane derivatives with different substituents.
Oxidation Reactions: Oxidation of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- can lead to the formation of silanols and siloxanes.
Common Reagents and Conditions:
Substitution: Organolithium compounds, Grignard reagents, typically at low temperatures.
Reduction: Lithium aluminum hydride, usually in anhydrous conditions.
Oxidation: Hydrogen peroxide, often in aqueous or organic solvents.
Major Products:
Substitution: Various organosilicon compounds with different functional groups.
Reduction: Trisilane derivatives with hydrogen or other substituents.
Oxidation: Silanols and siloxanes.
Applications De Recherche Scientifique
Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- involves its ability to undergo various chemical reactions, leading to the formation of different organosilicon compounds. These reactions often involve the cleavage and formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Trisilane: The parent compound, which lacks the chlorine and methyl substituents.
Chlorotris(trimethylsilyl)silane: A similar compound with three trimethylsilyl groups and one chlorine atom.
Hexamethyldisilane: A related compound with two silicon atoms and six methyl groups.
Uniqueness: Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other trisilane derivatives. The presence of the chlorine atom and multiple methyl groups allows for a wide range of chemical transformations and applications .
Propriétés
IUPAC Name |
chloro-methyl-bis(trimethylsilyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21ClSi3/c1-9(2,3)11(7,8)10(4,5)6/h1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFQLBFGRNFSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)([Si](C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21ClSi3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447715 | |
| Record name | Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-38-1 | |
| Record name | Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


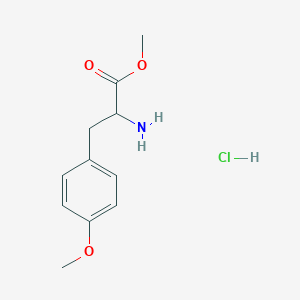
![1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B3056859.png)
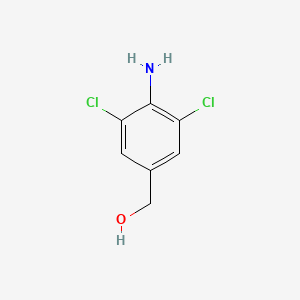
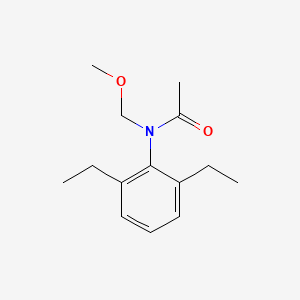
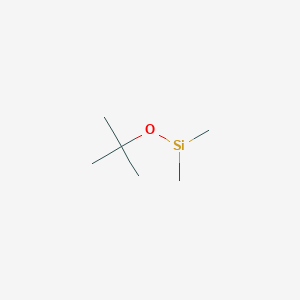
![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)
![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)
